molecular formula C9H5Cl2NO B2894248 6-Chloro-1H-indole-2-carbonyl chloride CAS No. 1182349-16-1

6-Chloro-1H-indole-2-carbonyl chloride

Cat. No. B2894248
CAS RN: 1182349-16-1
M. Wt: 214.05
InChI Key: SMFKAGKVIHSLJS-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carbonyl chloride is a chemical compound that is part of the indole family . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Chloro-1H-indole-2-carbonyl chloride, often involves the reaction of indole with chlorinated acid chloride . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Scientific Research Applications

Catalysis and Chemical Synthesis

6-Chloro-1H-indole-2-carbonyl chloride has significant applications in catalysis and chemical synthesis. For instance, a study demonstrated its use in the synthesis of bis(indolyl)methanes, important heterocyclic compounds in pharmaceutical chemistry, through a reaction with carbonyl compounds (aldehydes and ketones) using trityl chloride as a catalyst (Khalafi‐Nezhad et al., 2008). This process is efficient, rapid, and yields high results at room temperature, contributing significantly to green chemistry protocols.

Organic Transformations and Reactions

The compound plays a role in various organic transformations. For example, its derivative, indole, is involved in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides (Nadres et al., 2011). This method allows the use of a range of electron-rich and electron-poor aryl chlorides and has applications in the synthesis of arylated heterocycles.

Antifouling and Environmental Applications

The indole derivative of 6-Chloro-1H-indole-2-carbonyl chloride shows promising applications in environmentally friendly antifouling coatings. A study by Chunhua et al. (2020) synthesized an indole derivative containing a carbon-carbon double bond and incorporated it into acrylic metal salt resins, demonstrating improved antifouling performance in marine environments (Chunhua et al., 2020).

Pharmaceutical Chemistry

Indole derivatives, related to 6-Chloro-1H-indole-2-carbonyl chloride, have been studied for their pharmaceutical activities. Synthesis of various indole derivatives and their evaluation for antimicrobial, anti-inflammatory, and anticonvulsant activities showcase the potential of these compounds in pharmaceutical research (Guru et al., 2007).

Safety and Hazards

Users should avoid contact with skin and eyes, and if accidentally come into contact with, they should immediately rinse with plenty of water and seek the help of a doctor. It is also recommended to avoid inhalation of its dust or steam, and use it in a well-ventilated area. It should be stored sealed, away from fire and oxidants .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 6-Chloro-1H-indole-2-carbonyl chloride, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-chloro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFKAGKVIHSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indole-2-carbonyl chloride

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